

Application Notes and Protocols for M2698 in PI3K/Akt/mTOR Signaling Research

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Compound of Interest

Compound Name: M2698

Cat. No.: B608790

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Introduction

M2698 (also known as MSC2363318A) is a potent, orally bioavailable, and ATP-competitive dual inhibitor of p70S6 kinase (p70S6K) and Akt.^{[1][2][3]} The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.^[1] Dysregulation of this pathway is a frequent event in various human cancers, making it a key target for therapeutic intervention.^[1] **M2698**'s unique mechanism of simultaneously targeting both p70S6K and Akt allows it to effectively block the PI3K/Akt/mTOR pathway and overcome the compensatory feedback loop that can limit the efficacy of other inhibitors targeting this pathway.^{[1][4][5]} Furthermore, **M2698** has demonstrated the ability to cross the blood-brain barrier, suggesting its potential for treating cancers of the central nervous system.^{[1][4][5]}

These application notes provide a summary of **M2698**'s activity and detailed protocols for its use in studying the PI3K/Akt/mTOR signaling pathway.

Data Summary

In Vitro Kinase and Cell-Based Assay Data

M2698 demonstrates high potency against its primary targets and within cellular systems. The following tables summarize the key inhibitory concentrations (IC₅₀) of **M2698**.

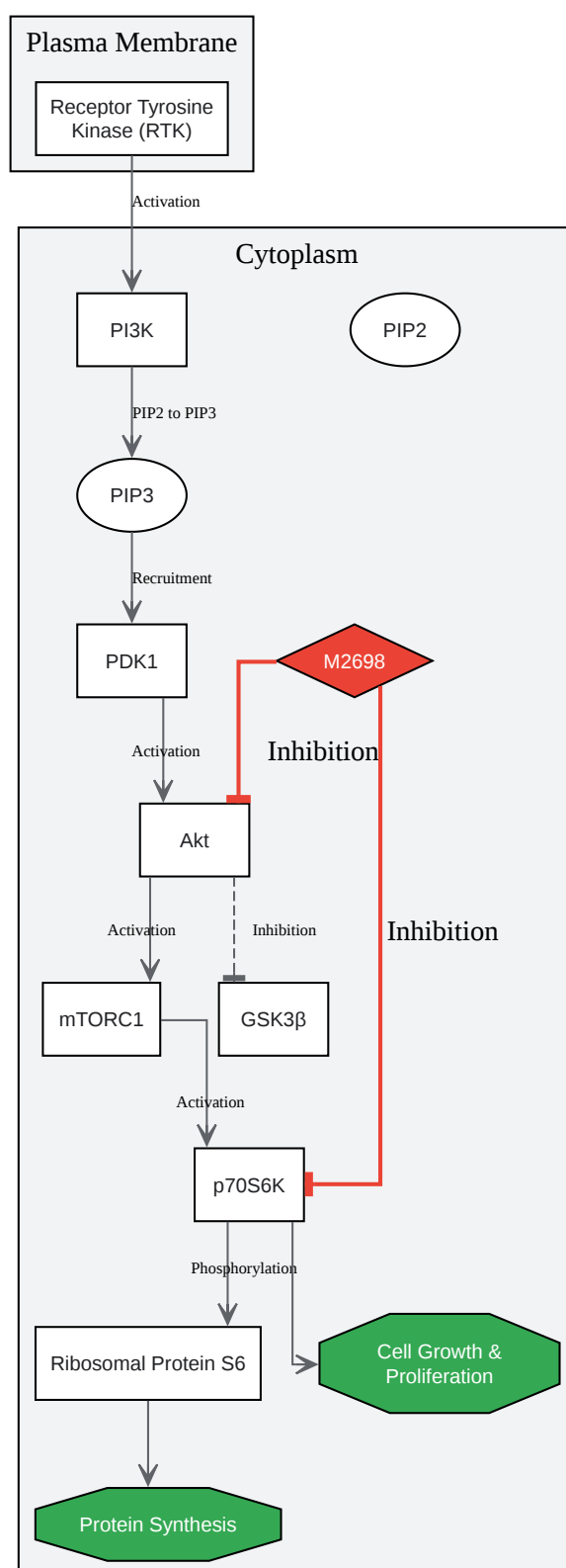
Target/Assay	IC50 Value	Notes
p70S6K	1 nM	Radiometric protein kinase assay.[1]
Akt1	1 nM	Radiometric protein kinase assay.[1][2][3]
Akt3	1 nM	Radiometric protein kinase assay.[1][2][3]
pGSK3 β (indirect inhibition)	17 nM	Measured in MDA-MB-468 human breast cancer cells.[1][2][3]
pS6 (indirect inhibition)	15 nM (in vivo)	Estimated from in vivo studies.[1][2][3]
pS6 (inhibition)	11 nM	Measured in MDA-MB-468 human breast cancer cells.[2]
Cell Proliferation	0.02-8.5 μ M	IC50 range across a panel of 81 human cancer cell lines, including breast cancer.[2][3]

Kinase Selectivity

M2698 exhibits a favorable selectivity profile. In a panel of 264 human kinases, only a few were inhibited with an IC50 within a 10-fold range of p70S6K, indicating a high degree of specificity for its intended targets.[1][2]

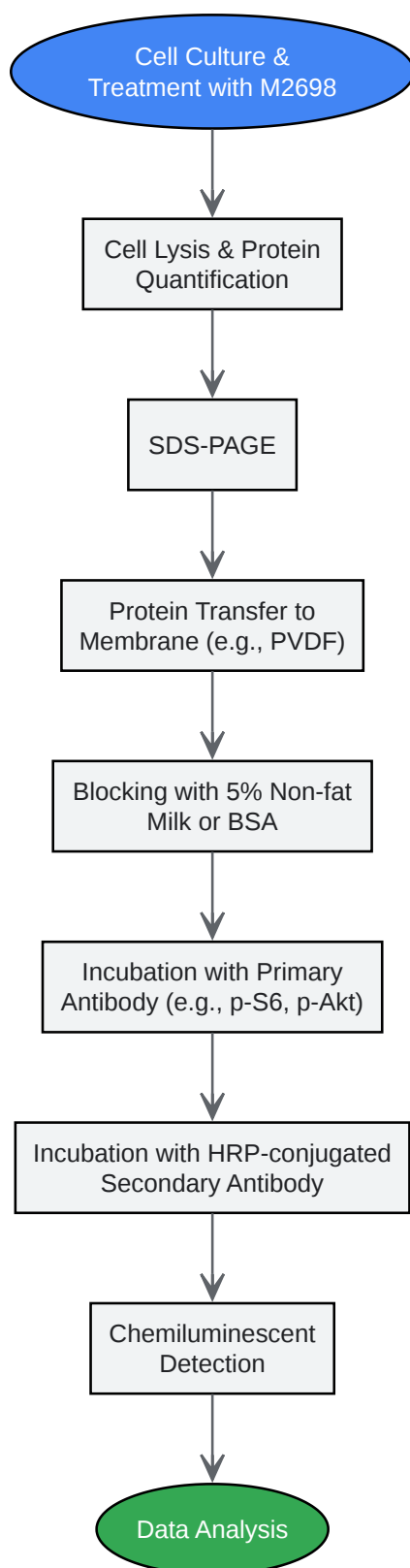
Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action of **M2698** and the experimental procedures for its characterization, the following diagrams are provided.



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M2698 inhibits the PI3K/Akt/mTOR pathway by targeting p70S6K and Akt.



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